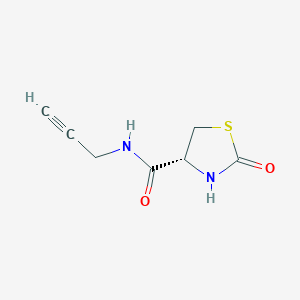

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

描述

准备方法

合成路线和反应条件

SHIP 2a 的合成涉及在特定条件下使噻唑烷衍生物与炔丙基胺衍生物反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂来促进所需产物的形成 .

工业生产方法

SHIP 2a 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高收率和纯度。 然后使用高性能液相色谱 (HPLC) 等技术对化合物进行纯化,以达到 ≥98% 的纯度.

化学反应分析

反应类型

SHIP 2a 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可以将 SHIP 2a 转换为还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保预期的结果.

形成的主要产物

这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能会产生氧化噻唑烷衍生物,而取代反应可能会产生各种取代的噻唑烷化合物.

科学研究应用

SHIP 2a 在科学研究中有广泛的应用,包括:

化学: 用作有机合成中的试剂,以及分析化学中的参考化合物。

生物学: 用于涉及酶抑制,特别是胱硫醚 γ 裂解酶抑制的研究。

医学: 研究其在与硫化氢产生相关的疾病中潜在的治疗应用。

作用机制

SHIP 2a 通过抑制参与硫化氢 (H2S) 产生的酶胱硫醚 γ 裂解酶来发挥作用。通过抑制这种酶,SHIP 2a 降低了 H2S 的产生,H2S 在各种生理过程中发挥作用。 涉及的分子靶点和途径包括与胱硫醚 γ 裂解酶活性位点的相互作用,导致酶活性降低,随后 H2S 水平降低.

相似化合物的比较

类似化合物

胱硫醚-γ-裂解酶-IN-1: 另一种具有类似性质的胱硫醚 γ 裂解酶抑制剂。

胱硫醚-γ-裂解酶-IN-2: 一种结构不同但对胱硫醚 γ 裂解酶具有类似抑制效果的化合物。

SHIP 2a 的独特性

SHIP 2a 的独特性在于其特定的分子结构,使其能够有效地抑制胱硫醚 γ 裂解酶,并且 IC50 值相对较低。 这使其成为研究涉及硫化氢产生和相关生理过程的宝贵工具 .

生物活性

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, commonly referred to as SHIP 2a, is a compound known for its role as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C7H8N2O2S

- Molecular Weight: 184.22 g/mol

- CAS Number: 2165706-30-7

- Purity: ≥98% (HPLC)

SHIP 2a functions primarily as an inhibitor of cystathione γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S) from cysteine. The inhibition of CSE has significant implications in various physiological and pathological processes, particularly in cardiovascular health.

Inhibition Profile

The compound exhibits an IC50 value of approximately 6.3 μM, indicating its potency in inhibiting H₂S production in biological systems. This inhibition has been demonstrated through experiments involving mouse aorta homogenates and L-cysteine-induced relaxation of rat aortic rings ex vivo .

Cardiovascular Implications

Research has shown that the inhibition of H₂S production can affect vascular tone and may contribute to the modulation of blood pressure. The ex vivo studies indicate that SHIP 2a can effectively prevent the relaxation of vascular smooth muscle induced by L-cysteine, suggesting a potential role in managing conditions like hypertension .

Antimicrobial Activity

While the primary focus has been on its role as a CSE inhibitor, related thiazolidine derivatives have been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans[^3]. This suggests that compounds within the thiazolidine family may have broader therapeutic applications beyond CSE inhibition.

Study 1: CSE Inhibition and Vascular Health

In a study conducted by Corvino et al. (2016), SHIP 2a was highlighted for its selective inhibition of CSE, leading to decreased H₂S levels in vascular tissues. The findings indicated potential therapeutic avenues for treating vascular diseases where H₂S plays a detrimental role .

Study 2: Antimicrobial Properties

A recent study explored the synthesis and biological evaluation of various thiazolidine derivatives, including those related to SHIP 2a. The results demonstrated notable antimicrobial activity against multiple bacterial and fungal strains, suggesting that modifications to the thiazolidine structure could yield potent antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2165706-30-7 |

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IC50 (CSE Inhibition) | 6.3 μM |

| Antimicrobial Activity | Effective against E. coli, S. aureus, C. albicans |

属性

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。